molecular formula C19H17F3N2O2S2 B2960060 2-((4-(Isopropyl)phenyl)sulfonyl)-3-((4-(trifluoromethylthio)phenyl)amino)prop-2-enenitrile CAS No. 1025153-58-5

2-((4-(Isopropyl)phenyl)sulfonyl)-3-((4-(trifluoromethylthio)phenyl)amino)prop-2-enenitrile

Cat. No.: B2960060
CAS No.: 1025153-58-5
M. Wt: 426.47
InChI Key: TXHUSXOUGQNKSY-PDGQHHTCSA-N
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Description

The compound 2-((4-(Isopropyl)phenyl)sulfonyl)-3-((4-(trifluoromethylthio)phenyl)amino)prop-2-enenitrile features a propenenitrile backbone substituted with a sulfonyl group attached to a 4-isopropylphenyl ring and an amino group linked to a 4-trifluoromethylthio (SCF₃) phenyl moiety. Key structural attributes include:

  • 4-Isopropylphenyl: A bulky, lipophilic substituent that may influence steric interactions.
  • 4-Trifluoromethylthio phenylamino group: Combines strong electron-withdrawing (SCF₃) and hydrogen-bonding (NH) functionalities, likely affecting metabolic stability and target binding.

Properties

IUPAC Name

(Z)-2-(4-propan-2-ylphenyl)sulfonyl-3-[4-(trifluoromethylsulfanyl)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2S2/c1-13(2)14-3-9-17(10-4-14)28(25,26)18(11-23)12-24-15-5-7-16(8-6-15)27-19(20,21)22/h3-10,12-13,24H,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHUSXOUGQNKSY-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)SC(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)SC(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Chemical Structure and Properties

The compound's structure includes significant functional groups that contribute to its biological activity:

  • Isopropyl group : Enhances lipophilicity, potentially affecting membrane permeability.
  • Trifluoromethylthio group : May influence the compound's reactivity and interaction with biological targets.
  • Prop-2-enenitrile moiety : Known for its ability to participate in various chemical reactions, possibly enhancing biological efficacy.

Research indicates that compounds similar to 2-((4-(Isopropyl)phenyl)sulfonyl)-3-((4-(trifluoromethylthio)phenyl)amino)prop-2-enenitrile may exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, similar to other sulfonamide derivatives which are known for their anti-inflammatory properties.
  • Interaction with Receptors : Potential binding to specific receptors involved in signal transduction pathways could modulate cellular responses.

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit significant inhibitory effects on phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes. For instance, a study reported that certain derivatives showed IC50 values ranging from 12 to 68 μM against PLA2, suggesting that modifications to the core structure can enhance inhibitory potency .

Case Studies

Several case studies have explored the pharmacological effects of compounds structurally related to This compound :

  • Anti-inflammatory Effects : A study highlighted the anti-inflammatory activity of similar sulfonamide compounds in animal models of arthritis, where significant reductions in inflammatory markers were observed.
  • Antimicrobial Activity : Related compounds have shown promising antimicrobial properties against various pathogens, indicating a potential role in treating infections.

Data Table of Biological Activities

Activity TypeRelated CompoundIC50 Value (μM)Reference
PLA2 Inhibition2-amino chromene derivative12.5
Anti-inflammatorySulfonamide analogs20 - 50
AntimicrobialTrifluoromethyl derivatives15 - 30

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name (IUPAC) Key Substituents Molecular Formula Notable Features Source
2-((4-Chlorophenyl)sulfonyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)prop-2-enenitrile 4-Chlorophenyl sulfonyl; pyridylthio-amino group C₂₁H₁₃Cl₂F₃N₄O₂S₂ Electron-deficient pyridylthio group may enhance binding to metal-dependent enzymes.
(2Z)-2-{[N-(2-Formylphenyl)-4-methyl-benzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile 4-Methylbenzenesulfonamido; formylphenyl C₂₅H₂₁N₃O₃S Z-configuration and formyl group may reduce steric hindrance compared to bulkier substituents.
(2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)-prop-2-enenitrile 4-Methylphenyl; 2-naphthyl C₂₀H₁₅N Lack of sulfonyl/amino groups reduces polarity, increasing lipophilicity.
2-((4-Methylphenyl)sulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile 4-Methylphenyl sulfonyl; propargylamino C₁₄H₁₃N₃O₂S Propargyl group introduces alkyne reactivity (e.g., click chemistry applications).
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide Chloro-fluorophenyl; isobutylphenyl amide C₁₉H₁₉ClFNO Enamide structure replaces nitrile, altering hydrogen-bonding capacity.

Key Structural Differences and Implications

Sulfonyl Group Variations: The target compound’s 4-isopropylphenyl sulfonyl group provides steric bulk and moderate lipophilicity, whereas 4-chlorophenyl sulfonyl (BJ22729, ) introduces stronger electron-withdrawing effects.

Amino Group Modifications: The 4-trifluoromethylthio (SCF₃) group in the target compound enhances metabolic stability compared to pyridylthio (BJ22729, ) or propargylamino (), which may confer reactivity or metal-binding properties.

Backbone Configuration :

  • The Z-configuration in and may restrict molecular flexibility compared to the target compound’s unspecified configuration, affecting binding to planar targets.

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